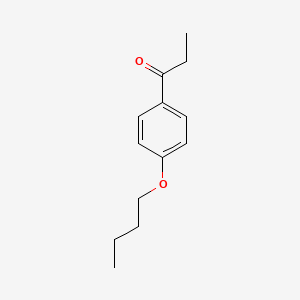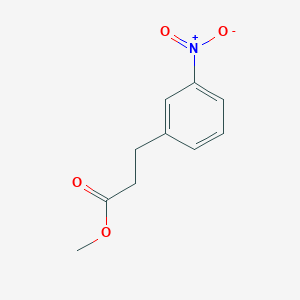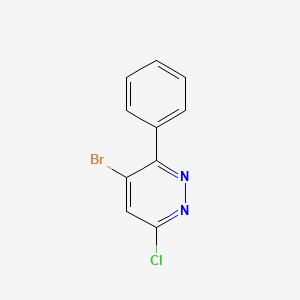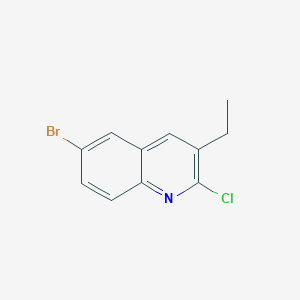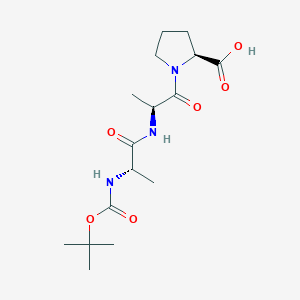
Boc-ala-ala-pro-OH
描述
Boc-ala-ala-pro-OH, also known as (S)-1-((S)-2-((S)-2-(tert-butoxycarbonylamino)propanamido)propanoyl)pyrrolidine-2-carboxylic acid, is a compound used primarily as a building block in peptide synthesis. It is a tripeptide consisting of three amino acids: alanine, alanine, and proline, with a tert-butoxycarbonyl (Boc) protecting group attached to the N-terminus. This compound is often utilized in the synthesis of enzyme substrates and inhibitors, particularly those derived from rhodamine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ala-ala-pro-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of alanine using the Boc group. The protected alanine is then coupled with another Boc-protected alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is then coupled with Boc-protected proline under similar conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). The production is carried out under good manufacturing practices (GMP) to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions
Boc-ala-ala-pro-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA, HCl in dioxane
Coupling: DCC, DIC, DMAP
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of the tripeptide.
Coupling: Formation of longer peptide chains or more complex peptide structures.
科学研究应用
Boc-ala-ala-pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block for synthesizing longer peptides and proteins.
Enzyme Substrates and Inhibitors: Utilized in the development of enzyme substrates and inhibitors, especially those derived from rhodamine.
Drug Discovery: Employed in the synthesis of peptide-based drugs and therapeutic agents.
作用机制
The mechanism of action of Boc-ala-ala-pro-OH is primarily related to its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide chain is formed, the Boc group is removed under acidic conditions, revealing the free amine group, which can then participate in further reactions or interactions with biological targets .
相似化合物的比较
Similar Compounds
Boc-ala-ala-OH: A dipeptide consisting of two alanine residues with a Boc protecting group.
Boc-ala-pro-OH: A dipeptide consisting of alanine and proline with a Boc protecting group.
Boc-pro-pro-OH: A dipeptide consisting of two proline residues with a Boc protecting group.
Uniqueness
Boc-ala-ala-pro-OH is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for the synthesis of specific peptide sequences and the development of enzyme substrates and inhibitors with unique properties.
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXQIHRIIHENX-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





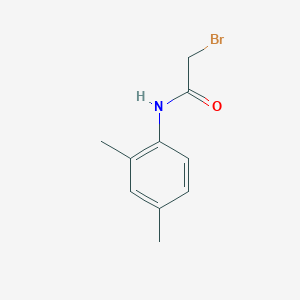
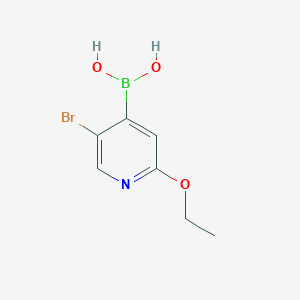
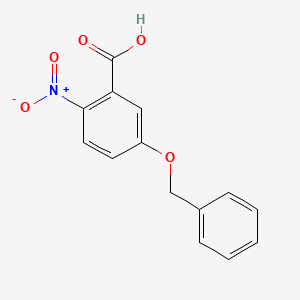
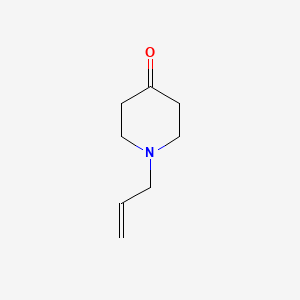
![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
